PARP Inhibitory Potency: 4-Aminobenzamide vs. 3-Aminobenzamide in Purified Enzyme Assays
4-Aminobenzamide demonstrates approximately 3.7-fold weaker PARP inhibition than its positional isomer 3-aminobenzamide in purified enzyme assays. The potency difference is substantial enough to dictate experimental design choices: 3-aminobenzamide achieves near-complete enzyme inhibition at concentrations where 4-aminobenzamide remains partially effective [1].
| Evidence Dimension | PARP enzyme inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 30 μM (30,000 nM) |
| Comparator Or Baseline | 3-Aminobenzamide: IC₅₀ = 8.1 μM (8,100 nM) |
| Quantified Difference | 4-Aminobenzamide is ~3.7-fold less potent |
| Conditions | Purified PARP enzyme assay; pH 8.0; 22°C |
Why This Matters
This potency differential dictates that researchers requiring weaker PARP inhibition for mechanistic discrimination or titration studies should select 4-aminobenzamide, whereas those requiring maximal inhibition should not substitute with 3-aminobenzamide.
- [1] BindingDB. Affinity Data: Poly [ADP-ribose] polymerase 1 with BDBM27506 (4-aminobenzamide) and comparator. Entry ID: 3064. View Source
